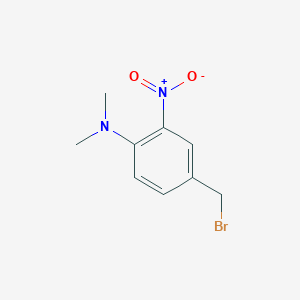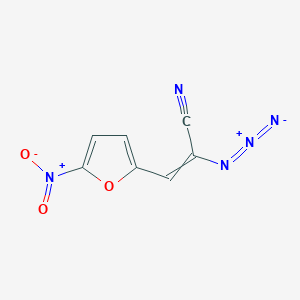![molecular formula C12H18O3 B14321024 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol CAS No. 104171-19-9](/img/structure/B14321024.png)
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol is an organic compound with a complex structure that includes a phenyl group, a propan-2-yl group, and a propane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with propylene oxide, followed by the addition of glycerol. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids may be employed to facilitate the reaction, and purification steps such as distillation or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propan-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone or benzaldehyde, while reduction can produce phenylpropanol.
科学研究应用
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol exerts its effects involves interactions with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity and influence metabolic pathways.
相似化合物的比较
Similar Compounds
Phenylacetone: Similar in structure but lacks the diol moiety.
3-Phenoxy-1,2-propanediol: Contains a phenoxy group instead of the propan-2-yl group.
Cinnamaldehyde: Contains a phenyl group but has an aldehyde functional group instead of the diol.
Uniqueness
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a phenyl group, a propan-2-yl group, and a propane-1,2-diol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
属性
CAS 编号 |
104171-19-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
3-phenyl-3-propan-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-9(2)15-12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,11-14H,8H2,1-2H3 |
InChI 键 |
HOCILZCWQYVTSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(C1=CC=CC=C1)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


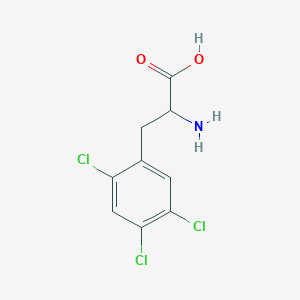


![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
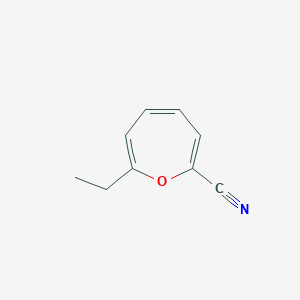
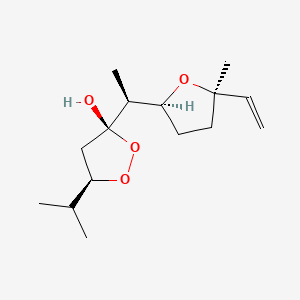

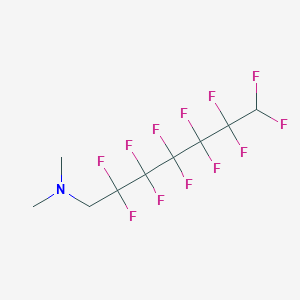
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
